molecular formula C18H39NO3 B164345 Phytosphingosine CAS No. 388566-94-7

Phytosphingosine

Cat. No. B164345
CAS RN: 388566-94-7
M. Wt: 317.5 g/mol
InChI Key: AERBNCYCJBRYDG-KSZLIROESA-N
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Description

Phytosphingosine is a sphingoid base, a fundamental building block of more complex sphingolipids . It is abundant in plants and fungi and present in animals . It is a type of fat that naturally occurs in skin cells . It’s often added to serums, creams, toners, and makeup to support your skin’s barrier function . With both antimicrobial and anti-inflammatory properties, it’s helpful in treating acne and inflammatory skin conditions like eczema .


Synthesis Analysis

Due to the significance of these two bioactive lipids, tremendous efforts have been made to synthesize sphingosine or phytosphingosine, with chiral pool approaches, chiral auxiliaries, and asymmetric reactions used to construct their contiguous stereogenic centers .


Molecular Structure Analysis

Phytosphingosine, typically an 18-carbon chain that incorporates a 2-amino-1,3, 4-triol for its lipid head group .


Physical And Chemical Properties Analysis

Phytosphingosine is a solid substance with a molecular weight of 317.51 . Its melting point is 102°C .

Scientific Research Applications

Skin Care and Atopic Health

Phytosphingosine-based ceramides (CERs) play a crucial role in atopic skin health . They maintain skin barrier homeostasis and contribute to the skin’s barrier function in terms of its cohesiveness and resilience . They are also useful in preserving skin hydration and protecting and/or repairing dry, itchy, or sensitive skin .

Treatment of Atopic Skin Diseases

Imbalance or inadequate amounts of CERs contribute to the hallmark characteristics of atopic skin diseases like eczema . Topical CERs in balanced and optimal combination with cholesterol (CHOL) and free fatty acids (FFAs) help relieve symptoms of atopic diseases .

Antimicrobial Barrier

Phytosphingosine is a free sphingoid base that constitutes part of the chemical antimicrobial barrier of the stratum corneum (SC) to help control infection .

Anti-inflammatory and Pro-differentiating Benefits

Phytosphingosine serves as a peroxisomal proliferator activated receptor (PPAR) ligand, providing anti-inflammatory and pro-differentiating benefits . It regulates the catabolism of dietary fats, stimulates epidermal differentiation, reduces inflammation, and reduces melanocyte proliferation and tyrosinase levels .

Treatment of Inflammatory Skin Conditions

The anti-inflammatory actions of phytosphingosine derivatives make the ingredient effective at treating inflammatory skin conditions .

Skin Moisturizing Effect

Phytosphingosine provides a skin moisturizing effect by modulating filaggrin metabolic pathways that are directly responsible for Natural moisturizing factor production .

Mechanism of Action

Target of Action

Phytosphingosine, a naturally occurring bioactive sphingolipid molecule, primarily targets peroxisomal proliferator-activated receptors (PPARs) . PPARs are nuclear hormone receptors that regulate various cellular processes, including the regulation and catabolism of dietary fats, stimulation of epidermal differentiation, reduction of inflammation, and reduction of melanocyte proliferation .

Mode of Action

Phytosphingosine acts as a PPAR ligand . Upon activation by phytosphingosine, PPARs bind to DNA and exert their effects directly on genes . This interaction triggers highly specific molecular processes related to the regulation of dietary fats, stimulation of epidermal differentiation, reduction of inflammation, and reduction of melanocyte proliferation .

Biochemical Pathways

Phytosphingosine is metabolized to odd-numbered fatty acids and is incorporated into glycerophospholipids . It is also involved in the sphingolipid biosynthesis pathway , where it serves as a building block for sphingolipids . Furthermore, phytosphingosine is known to induce apoptosis, a form of programmed cell death .

Pharmacokinetics

It is known that phytosphingosine can induce rapid cell damage and upregulate the generation of reactive oxygen species .

Result of Action

Phytosphingosine has multiple effects at the molecular and cellular levels. It has anti-inflammatory, antibacterial, and anti-cancer activities . It can induce apoptosis and has been shown to inhibit the growth of bacterial and fungal plant pathogens . In addition, it plays a crucial role in skin hydration, barrier support and repair, as well as atopic skin diseases like eczema .

Action Environment

The action of phytosphingosine can be influenced by various environmental factors. For instance, in the context of skin care, the highly organized lipid environment of the stratum corneum is imperative for maintaining the skin’s equilibrium and fortifying its protective barrier . Therefore, the environment in which phytosphingosine operates can significantly influence its action, efficacy, and stability.

Safety and Hazards

Phytosphingosine can cause serious eye damage and is very toxic to aquatic life . It is recommended to wear protective gloves, clothing, and eye protection when handling it . Release to the environment should be avoided .

Future Directions

The global phytosphingosine market size reached US$ 1.9 Billion in 2023 and is projected to reach US$ 3.1 Billion by 2032 . The market is experiencing robust growth driven by the escalating demand for premium skincare and cosmetic products . Its effectiveness in addressing skin concerns, such as acne, eczema, and dryness, aligns with the increasing consumer preference for natural and efficacious skincare solutions, creating a favorable outlook for market expansion .

properties

IUPAC Name

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERBNCYCJBRYDG-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203951
Record name Phytosphingosine
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Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Phytosphingosine
Source Human Metabolome Database (HMDB)
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Product Name

Phytosphingosine

CAS RN

554-62-1
Record name Phytosphingosine
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Record name Phytosphingosine
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Record name Phytosphingosine
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Record name (2S,3S,4R)-2-aminooctadecane-1,3,4-triol
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Record name PHYTOSPHINGOSINE
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Record name Phytosphingosine
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Melting Point

102 - 103 °C
Record name Phytosphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does phytosphingosine induce apoptosis in cancer cells?

A1: Phytosphingosine induces apoptosis through multiple pathways, both caspase-dependent and independent. It can directly activate caspase-8, leading to downstream caspase activation [, ]. Additionally, it triggers Bax translocation to the mitochondria, causing cytochrome c release and subsequent caspase-9 activation. [, , ]. This mitochondrial involvement is further supported by the observation that phytosphingosine directly reduces mitochondrial membrane potential (ΔΨm) [].

Q2: What is the role of mitogen-activated protein kinases (MAPKs) in phytosphingosine-induced apoptosis?

A3: Phytosphingosine modulates MAPK signaling, leading to apoptosis. It suppresses extracellular signal-related kinase (ERK) activity, which is specifically required for caspase-8-dependent apoptosis. Conversely, it activates p38 MAPK, crucial for the mitochondrial pathway of apoptosis involving Bax translocation and caspase-9 activation [].

Q3: What is the molecular formula and weight of phytosphingosine?

A3: Phytosphingosine has the molecular formula C18H39NO3 and a molecular weight of 317.52 g/mol.

Q4: Is there spectroscopic data available for phytosphingosine?

A5: Yes, infrared (IR) spectroscopic studies have been conducted on phytosphingosine and its ceramide derivatives. These studies provide insights into hydrogen bonding patterns, chain conformation, and packing properties, highlighting differences between phytosphingosine and sphingosine ceramides [, ].

Q5: What is known about the stability of phytosphingosine in different formulations?

A6: While specific data on phytosphingosine's stability in various formulations is limited in the provided research, one study mentions a 2% solution of salicyloyl phytosphingosine in PPG-3 Myristyl Ether being easily incorporated into both oil-in-water and water-in-oil emulsions []. This suggests potential stability in certain formulations, but further research is needed for a comprehensive understanding.

Q6: Does phytosphingosine exhibit any catalytic activity?

A6: Based on the provided research, phytosphingosine is not reported to possess catalytic properties. Its biological activity stems from its role as a signaling molecule.

Q7: Have any computational studies been conducted on phytosphingosine?

A8: While the provided research does not delve deeply into computational studies, one study utilized atomic force microscopy to investigate the interaction between phytosphingosine and the lipid transfer protein Pru p 3 []. This approach hints at the potential for using biophysical techniques to study phytosphingosine interactions at a molecular level.

Q8: How do structural modifications of phytosphingosine affect its biological activity?

A9: Research on phytosphingosine derivatives reveals that structural modifications impact their biological activity. For instance, N-acetylphytosphingosine (NAPS) and tetra-acetyl phytosphingosine (TAPS) induce apoptosis in HaCaT cells, albeit with different potencies and through distinct regulatory mechanisms involving COX-2 expression and MAPK pathways []. Another study indicated that N,N-dimethylphytosphingosine exhibited the highest cytotoxic activity compared to other tested derivatives [].

Q9: What are the in vitro effects of phytosphingosine on cancer cells?

A11: In vitro studies demonstrate that phytosphingosine inhibits growth and induces apoptosis in various cancer cell lines, including Jurkat T cells [], human leukemia HL60 cells [], and MDA-MB-231 breast cancer cells [].

Q10: What in vivo evidence supports the therapeutic potential of phytosphingosine?

A12: While the provided research lacks clinical trial data, in vivo studies suggest potential therapeutic applications. For example, a phytosphingosine derivative encapsulated in liposomes showed reduced lung metastasis in a mouse model []. Additionally, in a mouse model of colitis, oral administration of phytosphingosine decreased inflammation [].

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